![molecular formula C44H63N11O12S2 B12395548 [Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
[Lys8] Vasopressin Desglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Lys8] Vasopressin Desglycinamide is a synthetic analog of vasopressin, a hormone that plays a crucial role in regulating water retention in the body. This compound is primarily used in scientific research to study memory consolidation and avoidance behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Lys8] Vasopressin Desglycinamide involves peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to form the desired peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers and rigorous purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[Lys8] Vasopressin Desglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing amino acids in the peptide.
Reduction: This reaction can reverse oxidation and is often used to maintain the peptide’s stability.
Substitution: This reaction can involve the replacement of specific amino acids to study structure-activity relationships
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like carbodiimides. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in analogs with altered biological activity .
Scientific Research Applications
[Lys8] Vasopressin Desglycinamide has a wide range of scientific research applications, including:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in memory consolidation and avoidance behavior in animal models.
Medicine: Explored for potential therapeutic applications in conditions related to memory and behavior.
Industry: Utilized in the development of peptide-based drugs and research tools
Mechanism of Action
[Lys8] Vasopressin Desglycinamide exerts its effects by mimicking the action of vasopressin. It binds to vasopressin receptors in the brain, leading to the activation of signaling pathways involved in memory consolidation and avoidance behavior. The molecular targets include vasopressin receptors, and the pathways involve the modulation of neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
Desmopressin: Another vasopressin analog used in the treatment of diabetes insipidus.
Oxytocin: A hormone similar to vasopressin, involved in social bonding and reproductive behaviors.
Uniqueness
[Lys8] Vasopressin Desglycinamide is unique in its specific application for studying memory consolidation and avoidance behavior. Unlike other vasopressin analogs, it is primarily used in research settings rather than clinical applications .
Properties
Molecular Formula |
C44H63N11O12S2 |
|---|---|
Molecular Weight |
1002.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H63N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33(23-69)54-41(63)32(21-36(48)58)53-38(60)28(15-16-35(47)57)49-39(61)31(19-24-7-2-1-3-8-24)52-40(62)30(51-37(59)27(46)22-68)20-25-11-13-26(56)14-12-25/h1-3,7-8,11-14,27-34,56,68-69H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
ZZDNEILBMUUAAW-LGYYRGKSSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



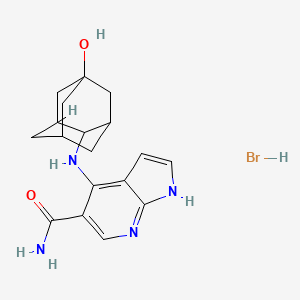
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
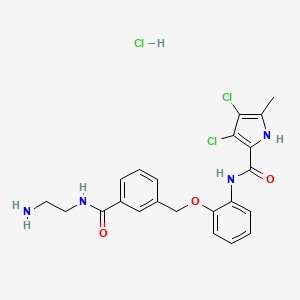
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
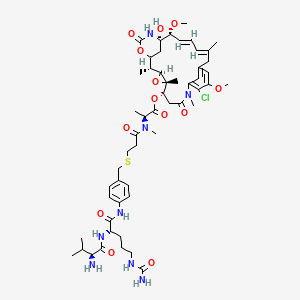
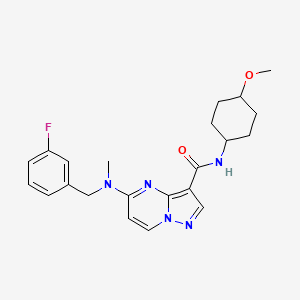
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
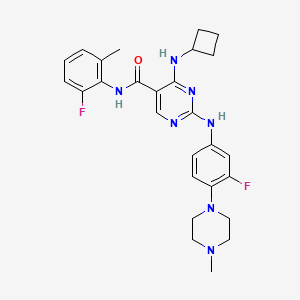
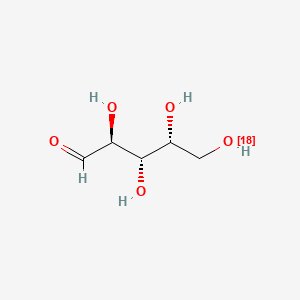
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)

